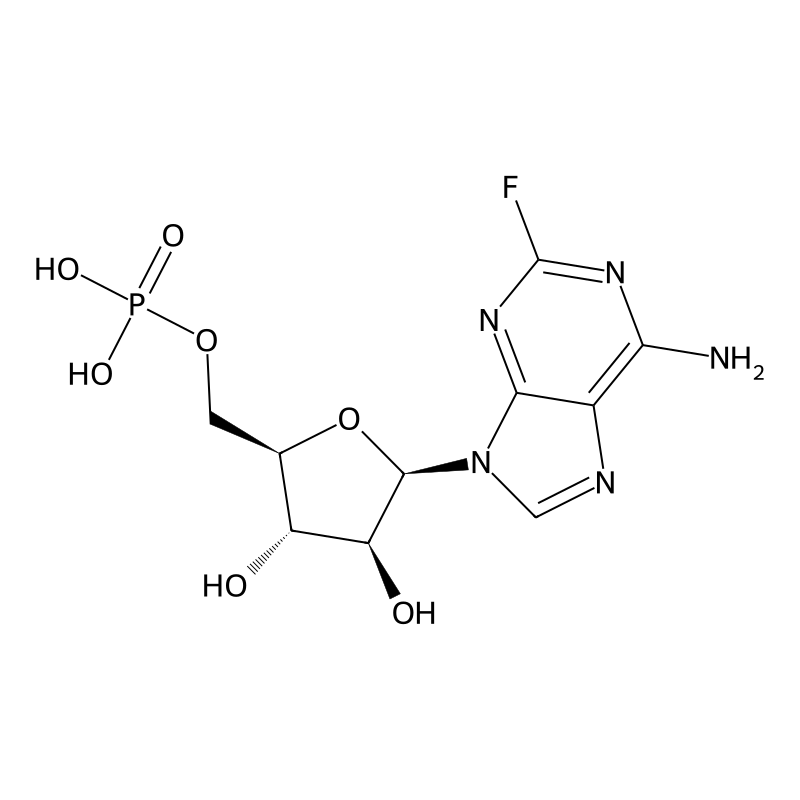

Fludarabine phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water 9.2 (mg/mL)

pH 4 buffer 27.6 (mg/mL)

pH 9 buffer 57 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Fludarabine phosphate is a synthetic purine nucleoside analogue, specifically a fluorinated derivative of the nucleoside arabinosyl adenine. It is primarily used as an antineoplastic agent in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia and low-grade non-Hodgkin's lymphoma. As a prodrug, fludarabine phosphate is converted in the body to its active triphosphate form, which exerts its therapeutic effects by inhibiting DNA synthesis and interfering with cellular proliferation. The compound is characterized by its resistance to deamination by adenosine deaminase, which enhances its stability and efficacy compared to other similar agents .

As mentioned earlier, fludarabine phosphate exerts its anti-cancer effects by inhibiting DNA synthesis. Following conversion to 2-fluoro-ara-ATP, it disrupts DNA replication through two primary mechanisms:

- Competition with natural nucleotides: The close structural similarity between 2-fluoro-ara-ATP and natural nucleotides allows it to compete for binding sites on DNA polymerase. This competition hinders the incorporation of correct nucleotides, leading to errors and stalling of DNA replication.

- Inhibition of ribonucleotide reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. 2-fluoro-ara-ATP can inhibit ribonucleotide reductase, further limiting the availability of precursors for DNA synthesis.

These combined effects cause DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells [].

Mechanism of Action:

Fludarabine phosphate, also known as Fludara, is a purine nucleoside analog medication approved by the FDA for the treatment of certain types of leukemia and lymphoma []. Its primary mechanism of action involves inhibiting DNA synthesis in rapidly dividing cancer cells []. This occurs through several processes:

- Incorporation into DNA: Fludarabine phosphate is converted into its active form, fludarabine triphosphate, which can be mistakenly incorporated into the growing DNA strand by cancer cells []. This disrupts the normal DNA replication process and hinders cell division.

- Inhibition of DNA polymerase: Fludarabine triphosphate also inhibits the enzyme DNA polymerase, which is essential for DNA synthesis []. This further prevents cancer cells from replicating their DNA and dividing.

Preclinical Studies:

Initial preclinical studies demonstrated antitumor activity of fludarabine against various cancer cell lines, including L1210 murine leukemia []. These studies provided the foundation for further investigation of its potential as a therapeutic agent in humans.

Clinical Trials:

Phase I clinical trials established myelosuppression (reduction of bone marrow activity) as the dose-limiting toxicity in patients with solid tumors []. Additionally, higher doses in patients with acute hematologic malignancies led to fatal neurotoxicity []. However, further studies identified promising antitumor activity in patients with chronic lymphocytic leukemia and non-Hodgkin's lymphoma, particularly for low-grade subtypes [, ]. These findings paved the way for its approval as a treatment option for these specific cancers.

Ongoing Research:

Research on fludarabine phosphate continues to explore its potential applications in various areas:

- Combination therapy: Studies are investigating the effectiveness of combining fludarabine phosphate with other chemotherapeutic agents to improve treatment outcomes in various cancers [].

- Repurposing for other malignancies: Recent research suggests potential benefits of fludarabine phosphate in treating N-MYC overexpressing neuroendocrine prostate cancers by targeting the N-MYC protein and reducing cancer cell survival.

- Immunomodulatory properties: Fludarabine's lymphocytotoxic activity, meaning it can kill lymphocytes, warrants further exploration of its possible immunomodulatory effects in specific contexts.

Fludarabine phosphate undergoes several key chemical transformations in the body:

- Dephosphorylation: Upon administration, fludarabine phosphate is rapidly converted to fludarabine (2-fluoro-ara-A) through the action of plasma enzymes.

- Phosphorylation: Fludarabine is then phosphorylated intracellularly by deoxycytidine kinase to form fludarabine triphosphate (F-ara-ATP), the active metabolite that competes with deoxyadenosine triphosphate for incorporation into DNA .

- Inhibition of Enzymatic Activity: The active triphosphate form inhibits ribonucleotide reductase and DNA polymerase, leading to termination of DNA chain elongation and ultimately inducing cytotoxicity in proliferating cells .

Fludarabine phosphate exhibits significant biological activity against lymphoid malignancies. Its mechanism involves:

- Inhibition of DNA Synthesis: The active metabolite competes with natural nucleotides for incorporation into DNA, leading to disruption of DNA replication and repair processes.

- Cell Cycle Specificity: Fludarabine is particularly effective against dividing cells but can also affect resting cells, making it versatile in treating various stages of cancer .

- Cytotoxic Effects: The incorporation of fludarabine into DNA results in mutations and cell death, primarily affecting cancerous cells while sparing normal cells to some extent due to differential metabolism .

Fludarabine phosphate is primarily indicated for:

- Chronic Lymphocytic Leukemia: It has shown effectiveness as a single-agent therapy for patients who have not responded to prior treatments.

- Non-Hodgkin's Lymphoma: It is utilized in cases of low-grade lymphoma.

- Other Hematologic Malignancies: Clinical trials are ongoing for its use in conditions like hairy cell leukemia and acute myeloid leukemia .

Despite its effectiveness against hematologic cancers, fludarabine phosphate has limited efficacy against solid tumors.

Fludarabine phosphate interacts with various biological systems:

- Drug Interactions: It may enhance the effects of other chemotherapeutics or immunosuppressants when used in combination therapies.

- Toxicity Profiles: Notable adverse effects include myelosuppression, autoimmune hemolytic anemia, and potential pulmonary toxicity. Monitoring for these interactions is crucial during treatment regimens .

- Metabolic Pathways: The metabolism of fludarabine can be affected by other drugs that influence enzyme activity involved in its activation or clearance .

Fludarabine phosphate shares similarities with several other nucleoside analogues used in cancer therapy. Here are some notable comparisons:

Fludarabine phosphate's unique resistance to deamination and specific targeting of lymphoid malignancies set it apart from these compounds, making it particularly valuable in treating chronic lymphocytic leukemia and related conditions.

Structural Properties

Molecular Formula and Weight

Fludarabine phosphate exhibits the molecular formula C₁₀H₁₃FN₅O₇P, representing a complex purine nucleotide analogue with specific fluorine substitution [1] [2] [3]. The compound possesses a molecular weight of 365.21 daltons, as consistently reported across multiple analytical studies [4] [5] [6]. The monoisotopic mass has been precisely determined to be 365.053662512 daltons through high-resolution mass spectrometry analyses [2] [5].

The chemical structure encompasses a purine ring system with a fluorine atom substituted at the 2-position, coupled with an arabinofuranosyl sugar moiety and a phosphate group at the 5'-position [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is [(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate [1] [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃FN₅O₇P | [1] [2] [3] |

| Molecular Weight | 365.21 Da | [4] [5] [6] |

| Monoisotopic Mass | 365.053662512 Da | [2] [5] |

| Chemical Abstracts Service Number | 75607-67-9 | [1] [3] [6] |

Stereochemical Configuration

Fludarabine phosphate demonstrates a well-defined stereochemical configuration with four defined stereocenters within its arabinofuranosyl moiety [5] [9]. The compound exists in the beta-D-arabinofuranosyl configuration, specifically designated as 9-beta-D-arabinofuranosyl-2-fluoroadenine 5'-monophosphate [1] [5] [9].

The stereochemical notation follows the (2R,3S,4S,5R) configuration for the sugar ring carbons, indicating the precise spatial arrangement of hydroxyl groups around the furanose ring [1] [2] [5]. This configuration is critical for the compound's biological activity and distinguishes it from other nucleoside analogues.

The optical rotation of fludarabine phosphate has been measured at [α]D²⁰ +10 to +14 degrees in water at a concentration of 0.5 mg/mL [10] [26] [29]. This positive optical rotation confirms the D-configuration of the arabinose sugar component and provides a reliable parameter for identity confirmation [10] [26].

Crystalline Structure Analysis

Fludarabine phosphate crystallizes as a white to almost white, hygroscopic crystalline powder [10] [16] [27]. The compound exhibits polymorphic behavior, with Crystal Form I being the most stable and pharmaceutically relevant polymorph [24] [25]. X-ray powder diffraction analysis has been extensively employed to characterize the crystalline structure and confirm polymorphic identity [24] [25].

The crystalline structure demonstrates excellent chemical and physical stability, with well-defined diffraction patterns that serve as fingerprints for quality control purposes [24] [25]. The compound can be prepared as both monohydrate and anhydrous forms, with the monohydrate being more commonly encountered in pharmaceutical preparations [28] [38].

| Crystalline Property | Specification | Reference |

|---|---|---|

| Appearance | White to almost white crystalline powder | [10] [16] [27] |

| Crystal Form | Polymorphic, Form I most stable | [24] [25] |

| Hydration State | Monohydrate and anhydrous forms | [28] [38] |

| Melting Point | 203°C (decomposition) | [10] [26] [29] |

Physiochemical Properties

Solubility Parameters

Fludarabine phosphate exhibits variable solubility characteristics depending on the solvent system employed [12] [13] [14]. In aqueous systems, the compound demonstrates limited but therapeutically relevant solubility. In phosphate-buffered saline at pH 7.2, the solubility reaches approximately 3 mg/mL [12]. Pure water solubility ranges from 2-3 mg/mL at 25°C, corresponding to approximately 5.47-8.21 millimolar concentrations [13] [35].

The compound shows enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where solubility reaches 73 mg/mL (199.88 millimolar) [13] [35]. This represents a significant enhancement compared to aqueous systems and is frequently utilized in analytical and research applications [8] [13].

Fludarabine phosphate demonstrates poor solubility in alcoholic systems, being essentially insoluble in ethanol [13] [35]. The compound is also insoluble in acetone and dichloromethane, but shows slight solubility in methanol [27]. These solubility characteristics are critical for formulation development and analytical method selection.

| Solvent System | Solubility | Concentration (mM) | Reference |

|---|---|---|---|

| Water | 2-3 mg/mL | 5.47-8.21 | [13] [35] |

| Phosphate Buffer (pH 7.2) | ~3 mg/mL | ~8.2 | [12] |

| Dimethyl Sulfoxide | 73 mg/mL | 199.88 | [13] [35] |

| Ethanol | Insoluble | - | [13] [35] |

| Methanol | Slightly soluble | - | [27] |

pH Stability Profile

Fludarabine phosphate demonstrates pH-dependent stability characteristics with optimal stability occurring within a defined pH range [15] [36] [39]. The compound exhibits two distinct pKa values: 3.2 ± 0.1 and 5.8 ± 0.1, which correspond to the ionizable groups within the purine ring system and the phosphate moiety [27] [36] [39].

Stability studies have established that fludarabine phosphate remains stable in aqueous solution across a pH range of 4.5 to 8.0 [15]. The pH of optimum stability has been determined to be approximately 7.6, where minimal degradation occurs over extended storage periods [15]. At this optimal pH, the compound exhibits less than 2% decomposition over 16 days when stored at room temperature under normal laboratory lighting conditions [15].

The compound's pH profile in aqueous solution typically ranges from 7.2 to 8.2 for reconstituted formulations [15] [27]. A 9 mg/mL aqueous solution exhibits a pH value of approximately 2.0, indicating the acidic nature of the phosphate group [27].

| pH Parameter | Value | Reference |

|---|---|---|

| pKa₁ | 3.2 ± 0.1 | [27] [36] [39] |

| pKa₂ | 5.8 ± 0.1 | [27] [36] [39] |

| Stability Range | pH 4.5-8.0 | [15] |

| Optimal Stability pH | ~7.6 | [15] |

| Solution pH (9 mg/mL) | ~2.0 | [27] |

Hygroscopic Behavior

Fludarabine phosphate exhibits pronounced hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [10] [16] [27]. This hygroscopic behavior necessitates careful storage conditions to maintain product stability and prevent degradation [10] [16].

The compound's hygroscopic nature is attributed to the presence of multiple hydroxyl groups within the arabinofuranosyl moiety and the phosphate group, which can form hydrogen bonds with atmospheric water molecules [10] [16]. Water content specifications typically limit moisture to no more than 3.0% by weight when determined using standard Karl Fischer methodology [30].

Storage recommendations consistently specify the use of well-closed, light-resistant containers maintained under refrigerated conditions to minimize moisture uptake and ensure long-term stability [8] [30]. The hygroscopic properties also influence the compound's handling requirements during manufacturing and analytical procedures.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of fludarabine phosphate through multiple nuclei analysis [18] [19] [23]. Fluorine-19 nuclear magnetic resonance spectroscopy has proven particularly valuable for content determination and structural confirmation due to the presence of the fluorine substituent at the 2-position of the purine ring [18] [21].

The ¹⁹F nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that serve as unique identifiers for the compound [18]. Quantitative ¹⁹F nuclear magnetic resonance methods have been developed using trifluoroacetic acid as an internal standard, demonstrating excellent precision with relative standard deviations of 1.2% for interday measurements [18].

Proton nuclear magnetic resonance spectroscopy reveals the complex coupling patterns of the arabinofuranosyl sugar protons and the amino group protons of the purine ring [19] [23]. The spectroscopic data provides detailed information about the stereochemical configuration and confirms the beta-anomeric configuration of the glycosidic bond [19].

Phosphorus-31 nuclear magnetic resonance spectroscopy offers direct observation of the phosphate group, providing information about its chemical environment and potential interactions [23] [34]. The phosphorus chemical shift serves as a diagnostic tool for confirming the phosphate ester linkage and monitoring potential hydrolysis reactions [23].

| NMR Nucleus | Application | Key Features | Reference |

|---|---|---|---|

| ¹⁹F | Quantitative analysis | Chemical shift specificity | [18] [21] |

| ¹H | Structural confirmation | Sugar proton patterns | [19] [23] |

| ³¹P | Phosphate monitoring | Chemical environment | [23] [34] |

Infrared Spectral Analysis

Infrared spectroscopy provides detailed vibrational information about the functional groups present in fludarabine phosphate [22] [31] [33]. The infrared spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations within the purine ring, arabinofuranosyl sugar, and phosphate moiety [22] [31].

The spectrum typically displays broad absorption bands in the 3000-3500 cm⁻¹ region, attributed to overlapping O-H stretching vibrations from the hydroxyl groups and N-H stretching from the amino group [31] [32]. These bands provide information about hydrogen bonding interactions within the crystal structure [31].

Characteristic absorption bands appear in the 1000-1650 cm⁻¹ region, corresponding to C-N stretching, C=N stretching, C=C stretching, C-O stretching, N-H bending, and O-H bending vibrations [31] [32]. The phosphate group contributes distinctive absorption bands related to P-O stretching and P=O stretching vibrations [22] [33].

The fingerprint region below 1000 cm⁻¹ contains multiple absorption bands specific to the compound's structure, providing a unique spectroscopic signature for identification purposes [31] [32]. These bands arise from various bending and torsional vibrations throughout the molecule [31].

| Wavenumber Range (cm⁻¹) | Assignment | Characteristics | Reference |

|---|---|---|---|

| 3000-3500 | O-H, N-H stretching | Broad, hydrogen-bonded | [31] [32] |

| 1000-1650 | C-N, C=N, C-O stretching | Multiple overlapping bands | [31] [32] |

| 500-1000 | Fingerprint region | Compound-specific pattern | [31] [32] |

Mass Spectrometry Profiles

Mass spectrometry provides precise molecular weight determination and structural fragmentation information for fludarabine phosphate [20] [23]. Electrospray ionization mass spectrometry in negative ion mode has proven particularly effective for analyzing this phosphorylated nucleotide [23].

The molecular ion peak appears at m/z 524.0 in negative ion mode, corresponding to the deprotonated molecular ion [M-H]⁻ [23]. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns, with prominent fragment ions at m/z 158.6 and m/z 425.7, which serve as diagnostic ions for structural confirmation [23].

The mass spectrometric behavior of fludarabine phosphate demonstrates the influence of the phosphate group on ionization efficiency and fragmentation pathways [20] [23]. Multiple reaction monitoring methods have been developed for quantitative analysis, utilizing the transition from m/z 524.0 to m/z 158.6 for quantification purposes [23].

High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition and enable differentiation from potential isobaric interferences [2] [20]. The accurate mass measurement of 365.053662512 daltons for the neutral molecule serves as a definitive identification parameter [2].

| Ionization Mode | Molecular Ion (m/z) | Fragment Ions (m/z) | Application | Reference |

|---|---|---|---|---|

| ESI(-) | 524.0 [M-H]⁻ | 158.6, 425.7 | Quantitative analysis | [23] |

| High-resolution | 365.053662512 | - | Accurate mass | [2] [20] |

| Tandem MS | 524.0 → 158.6 | Multiple | Structural confirmation | [23] |

International Union of Pure and Applied Chemistry Nomenclature

Fludarabine phosphate possesses a complex molecular structure that requires precise nomenclature according to International Union of Pure and Applied Chemistry standards. The systematic International Union of Pure and Applied Chemistry name for this compound is {[(2R,3S,4S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid [1] [2]. This nomenclature accurately describes the stereochemical configuration and complete structural arrangement of the molecule.

Alternative International Union of Pure and Applied Chemistry-style systematic names include 2-Fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-6-amine, which is recognized in both European Pharmacopoeia and United States Pharmacopoeia standards [3] [4] [5]. The Food and Drug Administration chemical designation specifies the compound as 9H-Purin-6-amine, 2-fluoro-9-(5-0-phosphono-β-D-arabinofuranosyl) (2-fluoro-ara-AMP) [6] [7], while the United States Pharmacopoeia chemical name describes it as 9-β-d-Arabinofuranosyl-2-fluoroadenine 5′-(dihydrogen phosphate) [5].

Chemical Identifiers

Chemical Abstracts Service Registry Numbers

The primary Chemical Abstracts Service Registry Number for fludarabine phosphate is 75607-67-9 [1] [2] [8] [3]. This unique numerical identifier serves as the definitive reference across chemical databases and regulatory documentation worldwide. Additional National Cancer Institute registry numbers include NSC 312887 and NSC 328002 [8] [9] [10], which are utilized in oncological research databases.

The compound also possesses a Food and Drug Administration Unique Ingredient Identifier designated as 1X9VK9O1SC [1] [2] [11], which facilitates regulatory tracking and pharmaceutical identification systems. The European Community number assigned to this substance is 616-242-0 [2] [10], establishing its recognition within European Union regulatory frameworks.

| Identifier Type | Value | Authority |

|---|---|---|

| Chemical Abstracts Service Registry Number | 75607-67-9 | Chemical Abstracts Service |

| Food and Drug Administration Unique Ingredient Identifier | 1X9VK9O1SC | Food and Drug Administration |

| European Community Number | 616-242-0 | European Union |

| National Cancer Institute Number | NSC 312887 | National Cancer Institute |

| National Cancer Institute Number (Alternative) | NSC 328002 | National Cancer Institute |

International Chemical Identifier and International Chemical Identifier Key Representations

The International Chemical Identifier for fludarabine phosphate provides a standardized textual representation of its molecular structure: InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 [1] [2] [12] [8]. This comprehensive identifier includes stereochemical information essential for accurate molecular representation.

The corresponding International Chemical Identifier Key serves as a shortened, hashed version of the International Chemical Identifier: GIUYCYHIANZCFB-FJFJXFQQSA-N [1] [2] [12] [8]. This fixed-length identifier enables efficient database searching and cross-referencing across multiple chemical information systems.

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System representation of fludarabine phosphate is NC1=C2N=CN([C@@H]3OC@HC@@H[C@@H]3O)C2=NC(F)=N1 [1] [12] [3]. This notation incorporates stereochemical descriptors using the @@ and @ symbols to indicate the three-dimensional arrangement of atoms around chiral centers.

An alternative canonical Simplified Molecular Input Line Entry System representation, which omits stereochemical information, is documented as O=P(O)(O)OCC1OC(N2C=NC=3C(=NC(F)=NC32)N)C(O)C1O [8]. This simplified version facilitates basic structural searching while maintaining essential connectivity information.

International Classification Systems

Chemical Entities of Biological Interest Classification

Within the Chemical Entities of Biological Interest ontology, fludarabine phosphate is classified under CHEBI:63599 [1] [2] [9] [13]. The compound belongs to the broader category of purine ribonucleoside monophosphates, representing nucleotides consisting of a purine base linked to a ribose sugar with one attached monophosphate group [14] [15].

The Chemical Entities of Biological Interest hierarchical classification places fludarabine phosphate within the following taxonomic structure: it functions as an antineoplastic agent that inhibits or prevents the proliferation of neoplasms, and simultaneously serves as an immunosuppressive agent that suppresses or reduces the strength of the body's immune responses [15]. This dual classification reflects the compound's mechanism of action and therapeutic applications.

ChEMBL Database Characterization

The ChEMBL database assigns fludarabine phosphate the identifier CHEMBL1096882 [1] [2] [16] [17]. This manually curated database of bioactive molecules with drug-like properties integrates chemical, bioactivity, and genomic data to provide comprehensive pharmaceutical intelligence [18].

Within the ChEMBL classification system, the compound is categorized as a small molecule with defined antineoplastic and antimetabolite properties [16] [19]. The database facilitates drug discovery research by providing detailed molecular characterization and biological activity profiles essential for pharmaceutical development and regulatory assessment.

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H341 (98.77%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (29.63%): May cause cancer [Danger Carcinogenicity];

H360 (32.1%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (67.9%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (29.63%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Ribonucleoside-diphosphate reductase [EC:1.17.4.1]

RRM1 [HSA:6240] [KO:K10807]

Pictograms

Health Hazard